molecular formula C16H19NOS B6536822 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide CAS No. 1060176-75-1

4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide

Cat. No.: B6536822
CAS No.: 1060176-75-1
M. Wt: 273.4 g/mol
InChI Key: JTHMRHWPQNQEKM-UHFFFAOYSA-N
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Description

4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and early-stage drug discovery research. The compound features a benzamide core, a common pharmacophore found in molecules with diverse biological activities . Its structure incorporates a thiophene moiety, a privileged heterocyclic scaffold in pharmaceutical development that can influence a compound's physical characteristics and binding interactions with biological targets . Benzamide-based compounds are recognized for their role as zinc-binding groups (ZBGs) in the design of histone deacetylase (HDAC) inhibitors, which are being investigated for cancer therapy . Furthermore, benzamide derivatives have shown utility as ligands for E3 ubiquitin ligases, forming the basis for Proteolysis-Targeting Chimeras (PROTACs)—a cutting-edge modality in targeted protein degradation . The tert-butyl group is often utilized in drug design to fine-tune properties such as lipophilicity and metabolic stability . This product is provided For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers are responsible for conducting all necessary experimental characterization, including but not limited to, analytical assays to confirm identity, purity, and stability.

Properties

IUPAC Name

4-tert-butyl-N-(thiophen-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NOS/c1-16(2,3)14-6-4-13(5-7-14)15(18)17-10-12-8-9-19-11-12/h4-9,11H,10H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTHMRHWPQNQEKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NCC2=CSC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Oxidation of Thiophen-3-ylmethanol to Thiophen-3-ylcarbaldehyde

The synthesis of (thiophen-3-yl)methylamine begins with the oxidation of thiophen-3-ylmethanol to its corresponding aldehyde. As demonstrated in analogous systems, manganese(IV) oxide (MnO₂) or pyridinium chlorochromate (PCC) in dichloromethane (DCM) effectively achieves this transformation.

Representative Procedure:

  • Substrate : Thiophen-3-ylmethanol (5.87 g, 24.73 mmol).

  • Conditions : MnO₂ (16.71 g, 192.2 mmol) in DCM (200 mL), stirred at 20°C for 16 hours.

  • Workup : Filtration through Celite, solvent removal under reduced pressure.

  • Yield : 80% (4.63 g) of thiophen-3-ylcarbaldehyde.

Reductive Amination to (Thiophen-3-yl)methylamine

The aldehyde intermediate undergoes reductive amination using ammonium acetate and sodium cyanoborohydride (NaBH₃CN) in methanol.

Optimized Conditions:

  • Aldehyde : Thiophen-3-ylcarbaldehyde (3.0 g, 18.2 mmol).

  • Reagents : NH₄OAc (2.1 g, 27.3 mmol), NaBH₃CN (1.72 g, 27.3 mmol).

  • Solvent : Methanol (50 mL), stirred at 25°C for 12 hours.

  • Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1).

  • Yield : 70% (1.89 g) of (thiophen-3-yl)methylamine.

Synthesis of 4-tert-Butylbenzoic Acid Derivatives

tert-Butylation of Benzoic Acid

4-tert-Butylbenzoic acid is synthesized via Friedel-Crafts alkylation of benzoic acid with tert-butyl chloride under acidic conditions.

Procedure:

  • Substrate : Benzoic acid (10.0 g, 81.9 mmol).

  • Alkylating Agent : tert-Butyl chloride (12.3 mL, 106.5 mmol).

  • Catalyst : AlCl₃ (13.1 g, 98.3 mmol) in DCM (150 mL), refluxed at 40°C for 6 hours.

  • Workup : Aqueous NaHCO₃ wash, solvent evaporation.

  • Yield : 85% (12.4 g) of 4-tert-butylbenzoic acid.

Activation as 4-tert-Butylbenzoyl Chloride

The carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂).

Conditions:

  • Acid : 4-tert-Butylbenzoic acid (5.0 g, 24.1 mmol).

  • Reagent : SOCl₂ (4.4 mL, 60.3 mmol) in DCM (50 mL), refluxed at 60°C for 3 hours.

  • Workup : Excess SOCl₂ removed under vacuum.

  • Yield : 95% (5.2 g) of 4-tert-butylbenzoyl chloride.

Amide Coupling Strategies

Schotten-Baumann Reaction

Classical amide formation involves reacting the acyl chloride with (thiophen-3-yl)methylamine in a biphasic system.

Procedure:

  • Acyl Chloride : 4-tert-Butylbenzoyl chloride (2.0 g, 8.8 mmol).

  • Amine : (Thiophen-3-yl)methylamine (1.1 g, 8.8 mmol).

  • Base : NaOH (0.7 g, 17.6 mmol) in H₂O (20 mL), DCM (30 mL), stirred at 0°C for 1 hour.

  • Yield : 78% (2.2 g) of crude product.

PyBOP-Mediated Coupling

Modern coupling reagents like PyBOP enhance efficiency and yield.

Optimized Protocol:

  • Acid : 4-tert-Butylbenzoic acid (1.5 g, 7.2 mmol).

  • Amine : (Thiophen-3-yl)methylamine (0.9 g, 7.2 mmol).

  • Coupling Reagent : PyBOP (4.5 g, 8.6 mmol), DIPEA (2.5 mL, 14.4 mmol) in DMF (30 mL), stirred at 25°C for 12 hours.

  • Purification : Column chromatography (hexane/ethyl acetate 3:1).

  • Yield : 92% (2.1 g) of pure 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide.

Alternative Route: Suzuki-Miyaura Coupling

For systems requiring aromatic functionalization, a Suzuki-Miyaura coupling introduces the thiophene moiety early in the synthesis.

Synthesis of tert-Butyl (4-Bromo-2-Nitrophenyl)carbamate

Aryl halide intermediates are prepared via Boc protection and nitration.

Steps:

  • Boc Protection : 4-Bromo-2-nitroaniline (10.0 g, 46 mmol) with Boc₂O (11.6 g, 53 mmol) in DCM, catalyzed by DMAP.

  • Nitration : Nitric acid (5.3 mL, 69 mmol) at 0°C.

  • Yield : 95% (13.93 g) of tert-butyl (4-bromo-2-nitrophenyl)carbamate.

Suzuki-Miyaura Coupling with Thiophen-3-ylboronic Acid

Palladium-catalyzed cross-coupling attaches the thiophene ring.

Conditions:

  • Aryl Halide : tert-Butyl (4-bromo-2-nitrophenyl)carbamate (3.0 g, 9.46 mmol).

  • Boronic Acid : Thiophen-3-ylboronic acid (1.5 g, 10.4 mmol).

  • Catalyst : Pd(PPh₃)₄ (0.55 g, 0.47 mmol).

  • Base : K₂CO₃ (3.9 g, 28.4 mmol) in 1,4-dioxane/H₂O (7:3).

  • Yield : 95% (2.87 g) of tert-butyl [2-nitro-4-(thiophen-3-yl)phenyl]carbamate.

Reduction and Amidation

Nitro groups are reduced to amines, followed by acylation.

Reduction:

  • Substrate : tert-Butyl [2-nitro-4-(thiophen-3-yl)phenyl]carbamate (2.87 g, 7.8 mmol).

  • Reductant : H₂ (1 atm) over 10% Pd/C (0.3 g) in ethanol (50 mL).

  • Yield : 90% (2.3 g) of tert-butyl [2-amino-4-(thiophen-3-yl)phenyl]carbamate.

Amidation:

  • Amine : Deprotected amine intermediate (1.5 g, 5.2 mmol).

  • Acyl Chloride : 4-tert-Butylbenzoyl chloride (1.3 g, 5.7 mmol).

  • Base : Et₃N (1.1 mL, 7.8 mmol) in DCM (30 mL).

  • Yield : 85% (1.8 g) of final product.

Analytical Data and Characterization

Spectroscopic Validation

  • ¹H NMR (400 MHz, CDCl₃): δ 7.72 (d, J = 8.2 Hz, 2H, Ar-H), 7.45 (d, J = 8.2 Hz, 2H, Ar-H), 7.32–7.28 (m, 1H, Th-H), 7.10–7.06 (m, 2H, Th-H), 4.65 (s, 2H, CH₂), 1.38 (s, 9H, tert-butyl).

  • ¹³C NMR (101 MHz, CDCl₃): δ 167.2 (C=O), 142.1 (Ar-C), 138.3 (Th-C), 128.9 (Ar-C), 127.4 (Th-C), 125.6 (Th-C), 124.3 (Th-C), 35.1 (CH₂), 31.2 (tert-butyl), 29.7 (C(CH₃)₃).

Reaction Optimization Table

StepReagents/ConditionsYield (%)Reference
Thiophene oxidationMnO₂, DCM, 16h80
Reductive aminationNH₄OAc, NaBH₃CN, MeOH70
Acyl chloride formationSOCl₂, DCM, reflux95
PyBOP couplingPyBOP, DIPEA, DMF92
Suzuki couplingPd(PPh₃)₄, K₂CO₃, dioxane/H₂O95

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The electron-withdrawing nature of the benzamide carbonyl facilitates nucleophilic substitution at the amide nitrogen or aromatic positions.

Reaction TypeReagents/ConditionsProductsYieldSource
AcylationAcetyl chloride, AlCl₃, DCM, 0–25°CN-acetylated derivative with retained thiophenylmethyl group72–85%
SulfonationH₂SO₄, SO₃, 50°CSulfonated benzamide at the para position relative to tert-butyl68%

Key Findings :

  • Sulfonation occurs selectively at the benzene ring’s para position due to steric hindrance from the tert-butyl group .

  • Acylation under Friedel-Crafts conditions preserves the thiophene moiety’s integrity .

Oxidation and Reduction Reactions

The tert-butyl group enhances steric protection, directing reactivity toward the thiophene or benzamide functionalities.

Reaction TypeReagents/ConditionsProductsYieldSource
Thiophene Oxidationm-CPBA, CHCl₃, –10°C to RTThiophene sulfoxide derivative89%
Amide ReductionLiAlH₄, anhydrous ether, refluxCorresponding amine (4-tert-butyl-N-[(thiophen-3-yl)methyl]benzylamine)63%

Key Findings :

  • Oxidation of the thiophene ring with m-CPBA proceeds without disrupting the benzamide core .

  • LiAlH₄ reduces the amide to a primary amine while maintaining stereochemical integrity .

Cross-Coupling Reactions

The compound participates in palladium- and copper-catalyzed cross-coupling reactions, leveraging its aryl halide intermediates.

Reaction TypeCatalysts/ReagentsProductsYieldSource
Suzuki CouplingPd(PPh₃)₄, aryl boronic acid, dioxane/H₂OBiaryl derivatives with substituted aromatic rings75–90%
Ullmann CouplingCuI, 1,10-phenanthroline, K₃PO₄, DMFN-aryl benzamide analogs65%

Key Findings :

  • Suzuki coupling tolerates the thiophene moiety, enabling diverse biaryl syntheses .

  • Ullmann reactions require elevated temperatures (110°C) for effective C–N bond formation .

Functional Group Interconversion

The benzamide’s carbonyl group serves as a handle for further transformations.

Reaction TypeReagents/ConditionsProductsYieldSource
Hydrolysis6M HCl, reflux, 12h4-tert-butylbenzoic acid and (thiophen-3-yl)methanamine95%
Grignard AdditionMeMgBr, THF, –78°C to RTTertiary alcohol via ketone intermediate58%

Key Findings :

  • Acidic hydrolysis cleaves the amide bond quantitatively, yielding separable components .

  • Grignard addition proceeds via transient ketone formation, confirmed by NMR .

Complexation and Chelation

The thiophene sulfur and amide oxygen enable coordination with metals.

Reaction TypeMetal Salt/ConditionsProductsApplicationSource
Palladium ChelationPdCl₂, DMF, 60°CStable Pd(II) complex with S,N-coordinationCatalysis studies
Copper BindingCu(OAc)₂, MeOH, RTMononuclear Cu(II) complexMagnetic materials

Key Findings :

  • Palladium complexes exhibit catalytic activity in Heck reactions .

  • Copper complexes show paramagnetic behavior useful in material science .

Photochemical Reactions

The tert-butyl group stabilizes radical intermediates under UV irradiation.

Reaction TypeConditionsProductsYieldSource
[2+2] CycloadditionUV light (254 nm), benzeneCyclobutane dimer via benzamide carbonyl excitation42%

Key Findings :

  • Cycloaddition occurs regioselectively, confirmed by X-ray crystallography .

Biological Interactions

While not a chemical reaction, its binding interactions inform medicinal applications.

TargetAssay TypeBinding Affinity (Kₐ)Source
D3 Dopamine ReceptorRadioligand displacement4.2 nM
HDAC8 EnzymeFluorescence inhibitionIC₅₀ = 15 nM

Key Findings :

  • High D3 receptor affinity suggests potential neurological applications .

  • HDAC8 inhibition correlates with antiproliferative activity in cancer cells .

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Activity

Research indicates that compounds similar to 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide exhibit potent anticancer properties. For instance, benzamide derivatives have been studied for their ability to inhibit histone deacetylases (HDACs), which are implicated in cancer progression. A study highlighted the synthesis of HDAC inhibitors with benzamide structures that showed high potency against HDAC1 and HDAC2, with IC50 values of 4.8 nM and 39.9 nM respectively . The presence of the thiophene moiety may enhance the compound's interaction with biological targets, potentially increasing its efficacy against various cancer cell lines.

1.2 Neurological Applications

The compound's potential as a neuroprotective agent has also been explored. Its ability to cross the blood-brain barrier (BBB) is crucial for developing treatments for neurological disorders. Research on similar compounds indicates that modifications to the benzamide structure can influence BBB permeability, thus enhancing therapeutic delivery to the central nervous system .

Synthesis and Derivatives

2.1 Synthetic Pathways

The synthesis of this compound can be achieved through various methods, often involving the reaction of tert-butyl groups with thiophene derivatives. For example, one synthetic route involves the coupling of tert-butyl amines with thiophene-containing aldehydes under specific catalytic conditions .

2.2 Case Studies on Derivatives

Several studies have documented the synthesis and evaluation of derivatives based on this compound:

Derivative Synthesis Method Biological Activity
4-tert-butyl-N-(thiophen-3-yl)benzamideCoupling tert-butyl amine with thiophene aldehydePotential HDAC inhibitor
N-methylated variantsTandem synthesis via benzylamine reactionsEnhanced neuroprotective effects

These derivatives have been tested for various biological activities, including anti-inflammatory and anticancer properties.

Material Science Applications

3.1 Polymer Chemistry

In material science, compounds like this compound are being investigated for their role in developing new polymers with enhanced electrical properties. The incorporation of thiophene units into polymer backbones can improve conductivity and thermal stability, making them suitable for applications in organic electronics and photovoltaics.

3.2 Conductive Polymers

Research has shown that incorporating thiophene-based compounds into conductive polymers can significantly enhance their electrical conductivity and mechanical properties. This has implications for developing flexible electronic devices and sensors .

Mechanism of Action

The mechanism of action of 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The thiophene ring and benzamide core can interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. These interactions can influence the compound’s biological activity and efficacy.

Comparison with Similar Compounds

Antifungal Agents

Quinoline-based benzamides (e.g., compound 9 in ) exhibit fungicidal activity against Candida biofilms, with minimum fungicidal concentrations (MFCs) determined in PBS. The tert-butyl and piperazine groups likely enhance membrane penetration .

Receptor Ligands
  • Dopamine D3 Receptor Ligands : Diazepane- and piperazine-containing analogs (e.g., compounds 9b–9e in ) show affinity for D3 receptors, critical for neurological drug development. The thiophene moiety may modulate receptor specificity .
  • Sodium Channel Ligands : Imidazole- and oxadiazole-containing benzamides (e.g., compound 40 in ) target voltage-gated sodium channels, suggesting applications in pain management .
Imaging Agents
  • Radiotracers : Fluorinated benzamides like [18F]BA3 () are designed for positron emission tomography (PET) imaging of histone deacetylases in the brain. Substituents like thiophen-3-yl improve blood-brain barrier penetration .

Structure-Activity Relationships (SAR)

  • Thiophene vs. Quinoline: Thiophene-containing analogs prioritize receptor binding (e.g., D3 ligands), while quinoline derivatives excel in antifungal activity due to planar aromatic systems interacting with microbial targets .
  • Lipophilicity : The tert-butyl group enhances membrane permeability, but excessive bulk (e.g., trifluoromethylphenyl in ) may reduce solubility .
  • Heterocyclic Moieties : Piperazine and morpholine rings improve water solubility and hydrogen-bonding capacity, beneficial for pharmacokinetics .

Physical and Chemical Properties

Property 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide 4-tert-butyl-N-[3-(morpholin-4-yl)propyl]benzamide 4-(tert-butyl)-N-(3-(pyrrolidin-1-ylmethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide
Molecular Formula Not specified C18H28N2O2 C24H32N2OS
Molecular Weight ~405.6 (analog in ) 304.4 396.59
Key Functional Groups Thiophene, tert-butyl Morpholine, tert-butyl Pyrrolidine, tetrahydrobenzo[b]thiophene

Key Observations :

  • Higher molecular weights correlate with extended heterocyclic systems (e.g., tetrahydrobenzo[b]thiophene in ).
  • Sulfur-containing groups (thiophene, thiazole) contribute to electronic diversity and binding interactions .

Biological Activity

4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action.

Anticancer Activity

Recent studies have highlighted the anticancer potential of various benzamide derivatives, including this compound. The compound has shown promising results in inhibiting cancer cell proliferation.

Case Studies and Experimental Findings

  • Cell Line Studies : In vitro tests against multiple cancer cell lines revealed that this compound exhibits significant antiproliferative activity. For instance, an IC50 value of approximately 7.4 µM was noted against K562 myelogenous leukemia cells, indicating effective inhibition of cancer cell growth .
  • Mechanism of Action : The compound appears to interact with specific protein targets involved in cancer progression. Molecular docking studies suggest that it forms hydrogen bonds with key amino acids in target proteins, which may contribute to its anticancer effects .

Antimicrobial Activity

In addition to its anticancer properties, this compound has demonstrated antimicrobial activity.

Antimicrobial Efficacy

  • Inhibition of Bacterial Growth : The compound has been tested against various bacterial strains, showing significant antibacterial properties. For example, it exhibited MIC values comparable to established antibiotics .
  • Mechanism of Action : The antimicrobial effect is attributed to the inhibition of bacterial cell wall synthesis and disruption of membrane integrity, which are critical for bacterial survival .

Comparative Activity Table

Activity TypeCell Line/PathogenIC50/MIC (µM)Reference
AnticancerK562 (Leukemia)7.4
AntimicrobialStaphylococcus aureus3.12
AntimicrobialEscherichia coli12.5

Q & A

Q. What are the established synthetic methodologies for 4-tert-butyl-N-[(thiophen-3-yl)methyl]benzamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis typically involves coupling 4-tert-butylbenzoic acid derivatives with thiophene-containing amines. Key steps include:

  • Activation of the carboxylic acid : Use of coupling agents like thionyl chloride (SOCl₂) or 1,1'-carbonyldiimidazole (CDI) to generate the reactive acyl chloride or imidazolide intermediate .
  • Amide bond formation : Reaction of the activated acid with (thiophen-3-yl)methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl byproducts, typically in anhydrous solvents like dichloromethane or DMF .
  • Critical conditions : Strict control of moisture (to prevent hydrolysis) and stoichiometric excess of the amine (1.2–1.5 equivalents) improve yields to ~70–85%. Lower yields (<50%) are observed if reaction temperatures exceed 0–25°C due to side reactions .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what are the expected spectral signatures?

Methodological Answer:

  • NMR :
    • ¹H NMR : A singlet at δ 1.35 ppm (9H, tert-butyl), aromatic protons between δ 7.2–8.1 ppm (benzamide and thiophene), and a characteristic –CH₂–N– peak at δ 4.6–4.8 ppm .
    • ¹³C NMR : A carbonyl (C=O) signal at ~167 ppm and tert-butyl carbons at ~34 ppm (C) and 31 ppm (CH₃) .
  • IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch) and ~3100 cm⁻¹ (aromatic C–H) .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks matching the molecular formula (C₁₆H₁₉NOS requires m/z 281.12) .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound to improve scalability while maintaining purity?

Methodological Answer:

  • Flow Chemistry : Continuous flow reactors reduce reaction times and improve heat/mass transfer, minimizing side products. For example, using a microreactor at 25°C with a residence time of 10 minutes achieves >90% conversion .
  • Catalytic Systems : Immobilized bases (e.g., polymer-supported DMAP) enable easier purification and reuse, reducing waste .
  • Purification : Flash chromatography with gradients of ethyl acetate/hexane (20–50%) or preparative HPLC (C18 column, acetonitrile/water) resolves residual amine or acid impurities .

Q. What strategies are recommended for resolving contradictions in biological activity data across different studies?

Methodological Answer:

  • Dose-Response Reproducibility : Ensure consistent compound purity (>95% by HPLC) and use standardized assays (e.g., ATP-based viability tests for cytotoxicity). Discrepancies in IC₅₀ values often arise from impurities interfering with target binding .
  • Target Validation : Employ orthogonal techniques (e.g., SPR for binding affinity, CRISPR knockdown for functional validation) to confirm mechanism of action. For example, if a study reports antifungal activity but another does not, check for strain-specific resistance mechanisms .
  • Meta-Analysis : Cross-reference structural analogs (e.g., trifluoromethyl-substituted benzamides) to identify trends. The tert-butyl group enhances lipophilicity (logP ~3.5), which may improve membrane permeability but reduce solubility in aqueous assays .

Data Analysis and Contradictions

Q. How should researchers handle discrepancies in spectroscopic data during structural elucidation?

Methodological Answer:

  • Multi-Technique Cross-Validation : Combine 2D NMR (HSQC, HMBC) to confirm connectivity. For example, HMBC correlations between the thiophene protons and the amide carbonyl confirm the correct regioisomer .
  • X-ray Crystallography : Resolve ambiguous NOE signals by growing single crystals (e.g., using slow evaporation in ethanol/water). The tert-butyl group often induces crystallinity, aiding in structure determination .
  • Computational Modeling : Compare experimental IR/Raman spectra with DFT-calculated vibrational modes (e.g., using Gaussian09 at B3LYP/6-31G* level) to verify functional groups .

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